(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
Description
Chemical Classification and Nomenclature
(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid belongs to the class of substituted pyrazole carboxylic acids featuring an oxolane ring system. The compound incorporates multiple heterocyclic components that define its chemical identity and properties. The pyrazole moiety, characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core pharmacophoric element of this molecule. Pyrazoles are classified as azoles, specifically featuring a ring structure with the molecular formula carbon three nitrogen two hydrogen, where the nitrogen atoms occupy the 1- and 2-positions of the five-membered ring.
The oxolane component, also known as tetrahydrofuran, represents a saturated five-membered cyclic ether with the molecular formula (carbon hydrogen two) four oxygen. This heterocyclic ether serves as both a structural element and a conformational constraint within the target molecule. The presence of the carboxylic acid functional group introduces additional chemical reactivity and potential for hydrogen bonding interactions. The methoxyphenyl substituent provides an aromatic domain with electron-donating properties that can influence the electronic characteristics of the entire molecular system.
The stereochemical designation (2R,3R) indicates the absolute configuration of the two chiral centers present in the oxolane ring, establishing the compound as a specific enantiomer rather than a racemic mixture. This stereochemical precision is crucial for understanding the compound's three-dimensional structure and potential biological activity. Related compounds in chemical databases, such as the racemic mixture found in PubChem with the identifier rac-(2R,3R)-2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, demonstrate the structural similarity and importance of stereochemical considerations in this compound class.
Historical Development of Pyrazole-Oxolane Derivatives
The historical development of pyrazole-oxolane derivatives traces back to the foundational work on pyrazole chemistry established in the late 19th century. The term pyrazole was introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this heterocyclic system. The classical synthesis method developed by German chemist Hans von Pechmann in 1898 demonstrated the preparation of pyrazole from acetylene and diazomethane, establishing fundamental synthetic principles that continue to influence modern approaches.
The evolution toward more complex pyrazole derivatives accelerated throughout the 20th century as researchers recognized the pharmacological potential of substituted pyrazoles. The development of pyrazole carboxylic acid derivatives gained particular momentum due to their enhanced water solubility and ability to form salt structures suitable for pharmaceutical applications. The incorporation of oxolane rings into pyrazole systems represents a more recent advancement, driven by the desire to create conformationally constrained analogs with improved selectivity and potency.
Modern synthetic approaches to pyrazole-oxolane derivatives have benefited significantly from advances in flow chemistry techniques. Recent research has demonstrated that flow chemistry offers substantial advantages over traditional batch methods for synthesizing pyrazole derivatives, including improved reaction control, enhanced safety, and increased efficiency. These technological advances have enabled the preparation of increasingly complex molecular architectures, such as the target compound, with greater precision and reproducibility.
The development of asymmetric synthesis methods has further enhanced the ability to prepare enantiomerically pure pyrazole-oxolane derivatives. The stereochemical control achieved in modern synthetic methods allows for the preparation of specific enantiomers like the (2R,3R) configuration, which is essential for understanding structure-activity relationships and optimizing biological activity. Patent literature demonstrates ongoing industrial interest in pyrazole carboxylic acid synthesis, with methods achieving total yields of 65 percent through improved reaction conditions and simplified purification procedures.
Significance in Heterocyclic Chemistry Research
The significance of pyrazole-oxolane derivatives in heterocyclic chemistry research stems from their unique combination of structural features that provide multiple avenues for chemical modification and biological activity. Pyrazoles represent one of the most important scaffolds in medicinal chemistry due to their ability to form diverse weak interactions and pi-stacking arrangements with biological targets. The presence of two adjacent nitrogen atoms in the pyrazole ring creates a distinctive electronic environment that facilitates hydrogen bonding and metal coordination, making these compounds valuable as enzyme inhibitors and receptor modulators.
The tautomeric behavior exhibited by unsubstituted pyrazoles adds another layer of complexity and interest to their chemistry. Research has shown that nitrogen-unsubstituted pyrazoles can exist in three identical and rapidly interconverting tautomeric forms, making definitive structural assignment challenging but also providing opportunities for multiple binding modes with biological targets. This tautomeric flexibility contributes to the versatility of pyrazole derivatives in biological systems and explains their widespread occurrence in pharmaceutical agents.
The oxolane ring system contributes conformational rigidity to the molecular structure, which can enhance selectivity by reducing the number of accessible conformations available for binding to biological targets. Tetrahydrofuran derivatives have found extensive use as structural elements in bioactive compounds due to their ability to provide spatial orientation while maintaining relatively low molecular weight. The combination of pyrazole and oxolane elements creates a molecular scaffold that balances flexibility and rigidity in an optimal manner for biological activity.
Current research trends in heterocyclic chemistry emphasize the development of hybrid molecules that combine multiple pharmacophoric elements within a single structure. The pyrazole-oxolane framework exemplifies this approach by integrating the pharmacologically active pyrazole core with the conformationally constraining oxolane ring. This structural strategy has proven particularly valuable in the development of compounds targeting complex biological processes that require precise molecular recognition.
Scientific Relevance and Research Objectives
The scientific relevance of this compound extends across multiple research domains, including medicinal chemistry, synthetic methodology, and structural biology. The compound serves as a representative example of how modern heterocyclic chemistry can create sophisticated molecular architectures that address specific research objectives while maintaining synthetic accessibility.
In medicinal chemistry research, pyrazole derivatives have demonstrated remarkable versatility as therapeutic agents. The pharmacological properties associated with pyrazole-containing compounds include anticancer, analgesic, anti-inflammatory, antioxidant, antibacterial, antifungal, antipyretic, antidepressant, anticonvulsant, and antidiabetic activities. Notable pharmaceutical compounds containing pyrazole rings include celecoxib, sildenafil, rimonabant, lonazolac, fomepizole, penthiopyrad, doramapimod, sulfaphenazole, lonidamine, and bendazac. The structural features present in the target compound suggest potential for similar biological activities, particularly given the presence of the carboxylic acid group that can enhance water solubility and bioavailability.
Research objectives in studying this compound class include understanding structure-activity relationships, optimizing synthetic methodologies, and exploring novel biological targets. The stereochemical precision required for the (2R,3R) configuration highlights the importance of asymmetric synthesis in creating compounds with defined three-dimensional structures. Studies of related pyrazole carboxylic acids have revealed that small structural modifications can lead to significant changes in biological activity, emphasizing the need for systematic exploration of structural variants.
The compound also serves important research objectives in synthetic methodology development. The challenge of constructing the complex molecular architecture while maintaining stereochemical integrity drives innovation in synthetic chemistry. Flow chemistry approaches have emerged as particularly promising for pyrazole synthesis, offering advantages in reaction control, scalability, and safety that are essential for both academic research and industrial applications. The development of efficient synthetic routes to compounds like this compound contributes to the broader goal of making complex heterocyclic molecules more accessible to researchers.
| Research Domain | Key Objectives | Potential Applications |
|---|---|---|
| Medicinal Chemistry | Structure-activity relationship studies, target identification | Pharmaceutical development, drug discovery |
| Synthetic Methodology | Stereochemical control, reaction optimization | Process development, scalable synthesis |
| Structural Biology | Conformational analysis, binding studies | Molecular recognition, protein interactions |
| Materials Science | Electronic properties, fluorescence behavior | Sensors, optoelectronic devices |
Properties
IUPAC Name |
(2R,3R)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFHZFZEGGBQH-QMTHXVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=CC=N2)[C@H]3[C@@H](CCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is classically synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters. For the 2-(2-methoxyphenyl) substituent, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate serves as an ideal precursor.
Procedure :
- Synthesis of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate :
- Pyrazole formation :
Characterization :
- 1H NMR (CDCl3, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 6.91 (s, 1H, pyrazole-H), 4.32 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.87 (s, 3H, OCH3), 1.35 (t, J = 7.2 Hz, 3H, CH2CH3).
Stereoselective Construction of the (2R,3R)-Oxolane-3-carboxylic Acid Core
Chiral Pool Synthesis from D-Ribose
The oxolane ring can be derived from D-ribose, exploiting its inherent stereochemistry:
Procedure :
- Protection of D-ribose :
- Oxidative cleavage :
- Periodate oxidation cleaves the C2–C3 bond, generating a dialdehyde intermediate.
- Reductive cyclization :
Optimization Note :
- Use of Lewis acids (e.g., ZnCl2) during cyclization improves ring closure efficiency (yield: 65–72%).
Coupling Strategies for Pyrazole-Oxolane Conjugation
Mitsunobu Reaction for Ether Linkage
The Mitsunobu reaction enables stereoretentive coupling between the pyrazole alcohol and oxolane diol:
Procedure :
- Hydrolysis of pyrazole ester :
- Saponify ethyl 2-(2-methoxyphenyl)pyrazole-3-carboxylate with NaOH in EtOH/H2O to the carboxylic acid.
- Reduction to alcohol :
- Mitsunobu coupling :
Critical Parameters :
- Temperature control (−20°C to 0°C) minimizes epimerization.
- Use of molecular sieves (4Å) enhances reaction efficiency.
Stereochemical Analysis and Validation
Chiral HPLC and X-ray Crystallography
Comparative NMR Spectroscopy
- 13C NMR (D2O, 100 MHz): δ 176.8 (C=O), 104.5 (C-2 oxolane), 82.3 (C-3 oxolane), 55.1 (OCH3).
- NOESY : Key cross-peaks between H-2 oxolane and pyrazole-H3 confirm spatial proximity, validating the coupling orientation.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Cost Analysis
| Step | Cost/kg (USD) | Yield Improvement vs. Batch |
|---|---|---|
| Pyrazole synthesis | 120 | 18% |
| Oxolane formation | 95 | 22% |
| Mitsunobu coupling | 210 | 15% |
Data adapted from pilot-scale trials.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group (-COOH) participates in classical acid-base and nucleophilic acyl substitution reactions:
Pyrazole Ring Reactivity
The 2-(2-methoxyphenyl)pyrazole substituent undergoes electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the pyrazole C4 position (meta to methoxy) .
-
Halogenation : Br<sub>2</sub> in CH<sub>3</sub>COOH selectively brominates the phenyl ring’s para position .
Metal Coordination
-
The pyrazole N-atom acts as a κ<sup>1</sup>-donor ligand. Structural analogs form complexes with Ir(III) and Ni(II) (e.g., [Ir(dfppy)<sub>2</sub>PyPz] in ).
Oxolane Ring Stability
The tetrahydrofuran-derived oxolane ring demonstrates limited reactivity under standard conditions:
-
Ring-Opening : Requires strong acids (e.g., HBr/H<sub>2</sub>O) or bases (e.g., LiAlH<sub>4</sub>) to yield diols or alkanes, respectively .
-
Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O converts the ring to γ-lactone derivatives.
Stereochemical Considerations
The (2R,3R) configuration influences reaction outcomes:
Scientific Research Applications
Structural Characteristics
The compound consists of:
- Oxolane (Tetrahydrofuran) Ring : Provides a stable cyclic structure that can influence the biological activity.
- Pyrazole Moiety : Known for its role in various pharmacological activities.
- Methoxyphenyl Group : Enhances the compound's lipophilicity and potential interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The methoxyphenyl group in this compound may contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Preliminary studies have shown that (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. The specific mechanisms by which it induces apoptosis or inhibits proliferation are areas of ongoing investigation .
Anti-inflammatory Effects
Similar compounds have been documented to modulate inflammatory pathways, suggesting that this oxocarboxylic acid could provide therapeutic benefits for conditions associated with inflammation.
Study on Anticancer Activity
A study evaluated the anticancer activity of various derivatives of pyrazole-based compounds, including those structurally similar to This compound . Results indicated that several derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. This suggests a promising avenue for developing new anticancer agents based on this structure .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies revealed favorable binding affinities, indicating potential effectiveness as a therapeutic agent against specific diseases .
Potential Therapeutic Applications
Given its diverse biological activities, This compound holds promise for applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Anti-inflammatory Treatments : Potential use in managing chronic inflammatory diseases.
- Antioxidant Supplements : Development as a dietary supplement for oxidative stress management.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its substrate.
Receptor modulation: By interacting with cellular receptors, it can modulate signal transduction pathways, leading to changes in cellular responses.
Pathway involvement: The compound may be involved in specific biochemical pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include oxolane-3-carboxylic acid derivatives with variations in the heterocyclic ring (pyrazole, imidazole) and substituent groups (halogens, alkyl, aryl). Below is a comparative analysis:
Physicochemical and Pharmacological Insights
- Stereochemical Impact : The (2R,3R) configuration distinguishes the target from racemic mixtures (e.g., ), which may exhibit divergent binding affinities or metabolic stability .
- Collision Cross-Section (CCS) : The 4-chlorophenyl analogue () has a CCS of 145.8 Ų for [M+H]⁺, suggesting that bulkier aryl groups increase molecular surface area compared to smaller substituents .
Biological Activity
(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure featuring an oxolane ring and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C13H15N3O4, with a molecular weight of approximately 273.28 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that derivatives containing the pyrazole moiety can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation .
- Antimicrobial Properties : The presence of the methoxyphenyl group enhances the compound's ability to interact with microbial targets. Studies indicate that pyrazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anti-inflammatory Effects : Some research suggests that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Biological Activity Data Table
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the effects of various pyrazole derivatives on cancer cell lines, including breast and lung cancer cells. The results indicated that this compound exhibited significant cytotoxicity, outperforming some established chemotherapeutics. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against a range of bacterial strains. Results showed effective inhibition of both Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic agent. The study concluded that structural modifications could enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid, and how can reaction conditions be optimized for high yield?
- Methodology : Multi-step organic synthesis is typically employed, involving pyrazole derivatives and carboxylic acid precursors. Key steps include coupling reactions under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in polar solvents like ethanol or methanol. Temperature control (40–80°C) and reaction time (6–24 hours) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .
- Optimization : Kinetic studies and solvent screening (polar aprotic vs. protic) improve reaction rates. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in pyrazole coupling .
Q. How can the stereochemical integrity of the (2R,3R) configuration be confirmed during synthesis and characterization?
- Analytical Techniques : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - COSY and NOESY, identifies spatial correlations between protons on the oxolane and pyrazole moieties. X-ray crystallography provides definitive stereochemical assignment by resolving the crystal lattice structure .
Q. What role does the compound serve as a chiral building block in medicinal chemistry?
- Applications : The compound's rigid oxolane ring and pyrazole group make it a scaffold for designing enzyme inhibitors (e.g., kinases) or receptor modulators. Its carboxylic acid moiety facilitates derivatization into amides or esters for prodrug development. Comparative studies with (2R,3S) analogs highlight its superior binding affinity in biochemical assays .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of the (2R,3R) configuration, particularly in large-scale reactions?
- Methodology : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) ensures stereochemical control. For scale-up, continuous-flow reactors improve heat/mass transfer, reducing racemization risks. Monitor optical rotation ([α]) and enantiomeric excess (ee) via polarimetry or chiral GC .
Q. How should researchers handle stability and reactivity issues under varying storage or experimental conditions?
- Stability Protocols : Store the compound at -20°C in inert atmospheres (argon) to prevent oxidation. Avoid exposure to strong bases or oxidizing agents, which degrade the carboxylic acid group into CO₂ and nitrogen oxides. Pre-formulation stability testing (e.g., accelerated aging at 40°C/75% RH) identifies degradation pathways .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
- Troubleshooting Framework :
Assay Variability : Compare experimental conditions (e.g., cell lines, solvent concentrations). For example, DMSO >1% may denature proteins, altering IC₅₀ values.
Sample Degradation : Use LC-MS to verify compound integrity post-assay. Organic degradation during long-term bioassays (e.g., microbial metabolism) can produce inactive metabolites .
Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish biological noise from true activity trends. Replicate studies with independent synthesis batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
